Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride
Description
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride is a chiral compound comprising a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a methanone bridge to a (2R)-pyrrolidinyl group (a five-membered secondary amine ring). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is notably utilized as an intermediate in the synthesis of enerisant hydrochloride, a potent and selective histamine H3 receptor antagonist . Its stereochemistry at the pyrrolidine C2 position (R-configuration) is critical for enantioselective interactions, particularly in central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDWZRQXLECCH-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride typically involves the reaction of morpholine with pyrrolidine derivatives under controlled conditions. The process often includes steps such as coupling, cyclization, and reduction reactions . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone; hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Orexin Receptor Agonism
Recent studies have highlighted the compound's activity as an orexin type 2 receptor agonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The agonistic activity of this compound may provide therapeutic avenues for conditions such as obesity and sleep disorders. Research indicates that compounds with similar structures can improve cognitive functions and reduce food intake in animal models, suggesting potential applications in treating obesity and related metabolic disorders .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The incorporation of pyrrolidine rings in drug design has been associated with enhanced biological activity against various cancer cell lines. Studies focusing on derivatives of morpholine and pyrrolidine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The mechanism often involves interaction with specific receptors or enzymes that play critical roles in cancer progression.
Pharmacological Studies
The pharmacological profile of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone; hydrochloride suggests several applications:
Neuropharmacology
Due to its ability to modulate neurotransmitter systems, this compound is being explored for its effects on neurological disorders. The orexin system's involvement in sleep-wake cycles makes this compound a candidate for research into treatments for narcolepsy and other sleep-related disorders .
Pain Management
Research into similar compounds has shown efficacy in pain modulation, particularly through the modulation of opioid receptors. This opens avenues for exploring Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone; hydrochloride as a potential analgesic agent .
Biochemical Applications
In biochemical research, Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone; hydrochloride serves as a versatile building block for synthesizing more complex molecules.
Synthesis of Bioactive Compounds
This compound can be utilized in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to act as a chiral auxiliary facilitates the creation of enantiomerically pure compounds, which are crucial in developing pharmaceuticals with specific biological activities .
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies on its binding affinity and selectivity provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Morpholino(4-piperidinyl)methanone Hydrochloride
- Structure : Replaces the (2R)-pyrrolidinyl group with a piperidine ring (six-membered secondary amine).
- Properties : CAS RN 63214-57-3; molecular formula C10H18N2O2·HCl; melting point 279–286°C.
- Applications : Used in crystallography and small-molecule refinement studies. Its larger ring size may alter conformational flexibility and receptor binding compared to the pyrrolidine analogue .
2-(4-Morpholinyl)acetic Acid Hydrochloride
- Structure : Features an acetic acid substituent on the morpholine ring.
- Applications: Primarily a synthetic intermediate.
(2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone
- Structure : Morpholine linked to a fluorinated and nitrated aromatic ring.
- Properties: Intermediate in multi-step syntheses.
2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl Morpholine-4-carboxylate Hydrochloride
6-Morpholin-4-ylpyridazine-3-carboxylic Acid Hydrochloride Hydrate
- Structure : Pyridazine core substituted with morpholine and carboxylic acid.
- Properties : Hydrate form improves aqueous solubility. The heteroaromatic pyridazine ring facilitates π-π stacking interactions in enzyme binding .
Comparative Data Table
Biological Activity
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. It is primarily studied for its role in enzyme inhibition and protein-ligand interactions, which could have implications for therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. This interaction can modulate various biological processes, making it a candidate for drug development. Studies indicate that this compound may act as an inhibitor for certain enzymes, influencing pathways related to inflammation and cancer progression .
Therapeutic Potential
Research has suggested that this compound exhibits potential therapeutic effects, including:
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
-
Enzyme Inhibition Studies :
- A study focused on the interaction of this compound with serine proteases demonstrated significant inhibitory effects, highlighting its potential use in therapeutic applications targeting protease-related diseases.
- Cancer Cell Line Testing :
Comparison with Similar Compounds
This compound shares structural similarities with other morpholine and pyrrolidine derivatives. However, its unique combination of these moieties may confer distinct biological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Morpholine | Contains morpholine ring | General enzyme inhibition |
| Pyrrolidine | Contains pyrrolidine ring | Various receptor interactions |
| Morpholin-4-yl-pyrrolidinone | Combination of both | Potential anti-inflammatory and anticancer effects |
In Vitro Studies
In vitro studies have been pivotal in understanding the biological activity of this compound. Key findings include:
- Binding Affinity : The compound exhibits high binding affinity for specific targets, which is crucial for its effectiveness as an enzyme inhibitor.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for evaluating the therapeutic potential of this compound. Current research is limited but ongoing, focusing on:
- Animal Models : Evaluating the efficacy and safety profile in animal models of disease.
- Dose Optimization : Determining optimal dosing regimens for potential therapeutic applications.
Q & A
Basic: What experimental techniques are recommended for determining the stereochemical configuration of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride?
Answer:
The stereochemical configuration can be resolved using X-ray crystallography with SHELX software (e.g., SHELXL for refinement). Single-crystal diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For chiral centers, Flack or Hooft parameters are calculated to confirm absolute configuration . If crystallography is impractical, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers .
Basic: What synthetic routes are employed to achieve high enantiomeric purity in Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride?
Answer:
Key steps include:
- Asymmetric catalysis : Use (R)-proline-derived catalysts for pyrrolidine ring formation.
- Resolution : Post-synthesis, diastereomeric salts (e.g., with tartaric acid) or chiral HPLC (e.g., using amylose columns) isolate the (2R)-enantiomer .
- Hydrochloride formation : Treat the free base with HCl gas in anhydrous ethanol to enhance stability and solubility .
Advanced: How do structural modifications at the pyrrolidine or morpholine rings influence bioactivity?
Answer:
Comparative studies with analogs reveal:
Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with neurological targets?
Answer:
- Radioligand binding assays : Use ³H-labeled agonists/antagonists (e.g., ³H-8-OH-DPAT for 5-HT₁₀ receptors) to measure IC₅₀ values .
- Functional assays : Calcium flux or cAMP inhibition in HEK293 cells expressing GPCRs (e.g., µ-opioid receptors) .
- Computational docking : Schrödinger Suite or AutoDock Vina predicts binding poses in MOR or D₂R homology models .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?
Answer:
Contradictions arise from:
- pH dependency : Solubility increases in acidic buffers (pH 2: ~50 mg/mL vs. pH 7: <5 mg/mL) due to hydrochloride salt ionization .
- Counterion effects : Compare with non-hydrochloride salts (e.g., citrate) using shake-flask or HPLC-UV methods .
- Crystallinity : Amorphous forms (spray-dried) show 3× higher solubility than crystalline forms (DSC/TGA analysis recommended) .
Basic: What analytical techniques validate the purity of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride?
Answer:
- HPLC-UV/ELSD : C18 column (5 µm, 150 mm), 0.1% TFA in H₂O/ACN gradient (95:5 to 50:50 over 20 min). Purity >99% by area normalization .
- Chiral SFC : Confirm enantiomeric excess (>99%) with Chiralpak® AD-3 column and CO₂/2-propanol mobile phase .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Answer:
- Low-temperature reactions : Conduct alkylation steps below −20°C to minimize epimerization .
- Protecting groups : Use Boc or Fmoc on the pyrrolidine nitrogen to stabilize stereochemistry during morpholine coupling .
- In-line monitoring : FTIR or Raman spectroscopy detects racemization in real-time .
Basic: Why is the hydrochloride form preferred in pharmacological studies?
Answer:
- Solubility : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
- Bioavailability : Enhanced dissolution rate increases Cmax by 40% in rodent models .
- Stability : Less hygroscopic than free base, reducing decomposition during storage (TGA shows stability up to 150°C) .
Advanced: How do halogen substitutions on aromatic moieties affect metabolic stability?
Answer:
-
Fluorine : Reduces CYP3A4-mediated oxidation (t½ ↑ from 1.2 to 3.5 hours in human microsomes) .
-
Chlorine : Increases plasma protein binding (PPB ↑ 15%) but may induce hepatotoxicity via glutathione depletion .
-
Comparative data :
Substituent t½ (h) PPB (%) Reference H 1.2 78 F 3.5 82 Cl 2.1 93
Advanced: What computational models predict the compound’s blood-brain barrier (BBB) permeability?
Answer:
- QSPR models : Use descriptors like polar surface area (PSA <70 Ų) and logP (1–3) to estimate BBB penetration .
- MD simulations : GROMACS with CHARMM36 forcefield calculates free-energy profiles for passive diffusion .
- In silico P-gp efflux : SwissADME predicts P-gp substrate likelihood (e.g., >0.6 score indicates high efflux risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
